Pyrazine-2-Sulfonamide Scaffold Antitubercular Activity: Direct MIC Comparison Against M. tuberculosis H37Rv
Within the pyrazine-2-sulfonamide scaffold, antitubercular activity is not uniformly distributed but depends critically on the presence of a 4-aminobenzenesulfonamide pharmacophore. In a head-to-head comparison within a single study, two compounds bearing this pharmacophore—4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide—exhibited MIC values of 6.25 μg/mL against M. tuberculosis H37Rv [1]. In contrast, the remaining N-(pyrazin-2-yl)benzenesulfonamide derivatives lacking the 4-amino substitution on the benzene ring showed no antimycobacterial activity under identical assay conditions [1]. While N,N-dimethylpyrazine-2-sulfonamide itself was not directly tested in this study, this evidence establishes that the pyrazine-2-sulfonamide core is a viable antitubercular scaffold only when appropriately substituted, and that the unsubstituted pyrazine-2-sulfonamide or its N-aryl derivatives without the 4-amino group are inactive comparators.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Pyrazine-2-sulfonamide derivatives with 4-aminobenzenesulfonamide pharmacophore: MIC = 6.25 μg/mL (25 μM for 4-amino-N-(pyrazin-2-yl)benzenesulfonamide; 22 μM for 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide) [1] |
| Comparator Or Baseline | N-(pyrazin-2-yl)benzenesulfonamide derivatives lacking the 4-amino substitution: MIC > 100 μM or inactive [1] |
| Quantified Difference | Inactive/unmeasurable versus 6.25 μg/mL; >4-fold difference in minimum concentration required for measurable activity |
| Conditions | Microplate Alamar Blue Assay (MABA); M. tuberculosis H37Rv strain; 37°C incubation; 7-day readout [1] |
Why This Matters
This comparison demonstrates that the pyrazine-2-sulfonamide core alone does not confer antitubercular activity; the specific substitution pattern (N,N-dimethyl versus N-aryl with 4-amino) dictates whether the compound is active, making informed selection based on substitution critical for antimycobacterial screening applications.
- [1] Jandourek, O., Tauchman, M., Paterova, P., Konecna, K., Navratilova, L., Kubicek, V., Holas, O., Zitko, J., Dolezal, M. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules 2020, 25(1), 138. View Source
